

# **Application Notes and Protocols for Studying Alcohol Dependence in Mice with GSK1059865**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GSK1059865	
Cat. No.:	B560491	Get Quote

These application notes provide a comprehensive guide for researchers utilizing the selective Orexin-1 receptor (OX1R) antagonist, **GSK1059865**, to investigate alcohol dependence in mouse models. The following sections detail the recommended dosage, experimental protocols for inducing alcohol dependence, and the underlying signaling pathways.

#### Introduction

**GSK1059865** is a potent and highly selective antagonist of the Orexin-1 receptor (OX1R). The orexin system, also known as the hypocretin system, plays a critical role in regulating motivation, reward-seeking behaviors, and arousal.[1][2][3] In the context of alcohol dependence, the orexin system, particularly signaling through OX1R, is implicated in the heightened motivation for alcohol and compulsive-like drinking behaviors.[4][5] **GSK1059865** offers a valuable pharmacological tool to probe the involvement of OX1R in the neurobiological mechanisms of alcohol dependence.

# Data Presentation: Efficacy of GSK1059865 in Alcohol-Dependent Mice

The administration of **GSK1059865** has been shown to dose-dependently reduce ethanol consumption in alcohol-dependent mice. The following tables summarize the quantitative data from a key study investigating the effects of **GSK1059865** in mice subjected to a chronic intermittent ethanol (CIE) exposure model of alcohol dependence.



Table 1: Effect of **GSK1059865** on Ethanol Intake in Alcohol-Dependent (CIE-Exposed) and Non-Dependent (Air-Exposed) Mice

Treatment Group	GSK1059865 Dosage (mg/kg)	Mean Ethanol Intake (g/kg ± SEM)
Non-Dependent (Air-Exposed)	0 (Vehicle)	2.74 ± 0.20
10	No significant change	
25	No significant change	-
50	Significant decrease	-
Alcohol-Dependent (CIE- Exposed)	0 (Vehicle)	3.41 ± 0.28
10	Significant decrease	
25	Significant decrease	-
50	Significant decrease	-

Source: Adapted from Lopez et al., 2016.

Table 2: Effect of GSK1059865 on 5% Sucrose Intake

Treatment Group	GSK1059865 Dosage (mg/kg)	Sucrose Intake
Non-Dependent (Air-Exposed)	0, 10, 25, 50	No significant effect
Alcohol-Dependent (CIE- Exposed)	0, 10, 25, 50	No significant effect

Source: Adapted from Lopez et al., 2016.

## **Experimental Protocols**

A robust model for inducing alcohol dependence in mice is the Chronic Intermittent Ethanol (CIE) exposure model. This procedure effectively escalates voluntary ethanol consumption, a



key feature of alcohol dependence.

### **Chronic Intermittent Ethanol (CIE) Exposure Protocol**

This protocol is adapted from established methods used to induce alcohol dependence in mice.

- 1. Habituation and Baseline Drinking:
- Individually house adult male C57BL/6J mice.
- Provide mice with a two-bottle choice of 15% (v/v) ethanol and water for 2 hours daily.
- Continue this phase for several weeks until a stable baseline of ethanol intake is achieved (typically ≤ 15% variation in daily intake over a week).

#### 2. Group Assignment:

- Once a stable baseline is established, divide the mice into two groups, counterbalanced based on their baseline ethanol intake:
- Ethanol (EtOH) Group: Will be exposed to chronic intermittent ethanol vapor.
- · Control (CTL) Group: Will be exposed to air.
- 3. Chronic Intermittent Ethanol (CIE) Exposure Cycle:
- Suspend the two-bottle choice drinking sessions during the inhalation exposure week.
- For the EtOH group, place the mice in inhalation chambers and expose them to ethanol vapor for 16 hours per day for 4 consecutive days.
- The CTL group should be placed in identical chambers with only air exposure for the same duration.
- To achieve stable blood ethanol concentrations (BECs) in the target range of 175-200 mg/dl, an initial intraperitoneal (i.p.) injection of ethanol (e.g., 1.6 g/kg) and an alcohol dehydrogenase inhibitor (e.g., pyrazole, 1 mmol/kg) may be administered before the first vapor exposure.
- Monitor ethanol vapor concentrations in the chambers regularly.
- 4. Post-Vapor Drinking Sessions:
- Following the 4-day vapor exposure, implement a 72-hour forced abstinence period.
- After the abstinence period, re-introduce the two-bottle choice (15% ethanol vs. water) for 2 hours daily for 5 consecutive days.

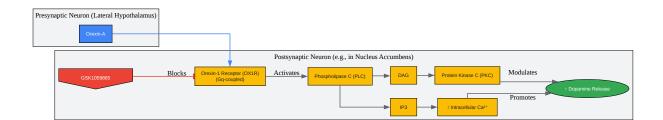


- This entire sequence of vapor exposure and subsequent drinking sessions constitutes one CIE cycle.
- 5. Escalation of Drinking:
- Repeat the CIE cycles (typically 4-5 cycles) until a significant increase in voluntary ethanol intake is observed in the EtOH group compared to the CTL group.
- 6. Drug Administration:
- Once dependence is established (i.e., escalated and stable ethanol intake in the EtOH group), GSK1059865 or vehicle can be administered prior to the drinking sessions to assess its effect on ethanol consumption.
- **GSK1059865** is typically dissolved in a vehicle of saline and TWEEN 80 (0.5% v/v) and administered via intraperitoneal (i.p.) injection.

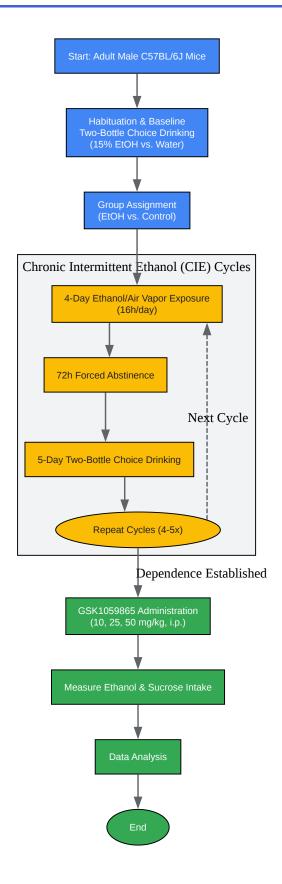
### **Visualizations**

**Orexin-1 Receptor Signaling Pathway in Alcohol Reward** 









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